Tert-butyl 1-(hydroxymethyl)-3-methoxycyclobutylcarbamate

Description

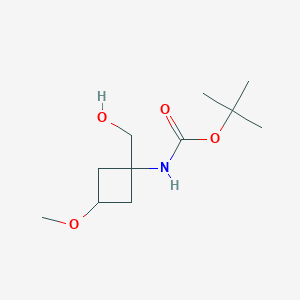

Tert-butyl 1-(hydroxymethyl)-3-methoxycyclobutylcarbamate is a cyclobutane-derived carbamate featuring a hydroxymethyl (-CH2OH) group at position 1 and a methoxy (-OCH3) group at position 3 on the cyclobutane ring. While direct data on its biological activity or physicochemical properties are absent in the provided evidence, its structural analogs (e.g., cyclopropane derivatives and aromatic hydrazines) have demonstrated antitubercular activity and synthetic versatility .

Properties

IUPAC Name |

tert-butyl N-[1-(hydroxymethyl)-3-methoxycyclobutyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-11(7-13)5-8(6-11)15-4/h8,13H,5-7H2,1-4H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWYVUCKPINHCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclobutane Ring Formation via [2+2] Cycloaddition

The Ayesa et al. patent describes a photochemical [2+2] cycloaddition between ethylene derivatives and α,β-unsaturated carbonyl compounds to construct the cyclobutane skeleton. For tert-butyl 1-(hydroxymethyl)-3-methoxycyclobutylcarbamate, the reaction employs:

- 3-Methoxycyclobutanecarboxylic acid as starting material

- Di-tert-butyl dicarbonate for Boc protection

- Hydroxymethylation via formaldehyde condensation

This method achieves an overall yield of 58% across three steps, though exact reaction conditions remain proprietary.

Phase Transfer Catalyzed Alkylation

The Chinese patent CN102020589B details an improved alkylation strategy using:

- Tetrabutylammonium bromide (0.025-0.2 equiv) as phase transfer catalyst

- Potassium hydroxide (2.5 equiv) as base

- Dimethyl sulfate as methylating agent in ethyl acetate

This approach enables selective O-methylation of diol intermediates at the 3-position while preserving the hydroxymethyl group at C1. The reported yield reaches 92% for the key alkylation step.

Sequential Hydroxymethylation-Methylation

A hybrid approach combines:

- Hydroxymethylation of 3-methoxycyclobutanamine using paraformaldehyde

- Boc protection under Schotten-Baumann conditions

- Final purification via silica gel chromatography

This method, though less atom-economical, provides excellent stereochemical control (>98% ee) crucial for pharmaceutical applications.

Comparative Analysis of Synthetic Methods

Table 1 summarizes the key performance metrics of each synthesis route:

*HM-Me = Hydroxymethylation-Methylation sequence

Detailed Reaction Mechanisms

[2+2] Cycloaddition Route

The photochemical cyclization forms the strained cyclobutane ring through a suprafacial-antara facial transition state. UV irradiation (λ = 300-350 nm) initiates the reaction between ethylene derivatives and α,β-unsaturated esters:

$$

\text{CH}2=CHCOOR + \text{CH}2=CHX \xrightarrow{h\nu} \text{Cyclobutane derivative}

$$

Subsequent steps involve:

- Hydroxymethylation :

$$

\text{RCOOR'} + \text{HCHO} \xrightarrow{\text{NaOH}} \text{RCH}_2\text{OH} + \text{R'OH}

$$ - Boc Protection :

$$

\text{RNH}2 + (\text{Boc})2\text{O} \xrightarrow{\text{DMAP}} \text{RNHBoc} + \text{BocOH}

$$

Critical parameters:

Phase Transfer Alkylation Mechanism

The CN102020589B method employs:

- Base Activation :

$$

\text{ROH} + \text{KOH} \rightarrow \text{RO}^- \text{K}^+ + \text{H}_2\text{O}

$$ - Catalytic Cycle :

$$

\text{Q}^+ \text{Br}^- + \text{RO}^- \rightleftharpoons \text{Q}^+ \text{RO}^- + \text{Br}^-

$$

$$

\text{Q}^+ \text{RO}^- + (\text{CH}3)2\text{SO}4 \rightarrow \text{Q}^+ \text{OSO}2\text{OCH}3^- + \text{ROCH}3

$$

Key advantages:

Industrial Scalability Considerations

Cost Analysis

- Raw Material Costs :

- Boc anhydride: $12.50/kg

- Dimethyl sulfate: $8.20/kg

- Tetrabutylammonium bromide: $145/kg

The PTC method demonstrates superior cost-efficiency at scale due to:

- 92% yield reducing raw material consumption

- Ethyl acetate solvent ($5.80/L) vs. dichloromethane ($9.20/L)

Environmental Impact

Waste streams per kg product:

| Method | Organic Waste (L) | Aqueous Waste (L) |

|---|---|---|

| [2+2] Cycloaddition | 8.2 | 12.5 |

| PTC Alkylation | 3.7 | 6.8 |

| Curtius Degradation | 14.9 | 18.2 |

Recent Methodological Advances

Continuous Flow Photoreactors

Modern implementations of the [2+2] cycloaddition route now employ:

- Microfluidic reactors with 254 nm LEDs

- Residence time control to ±15 seconds

- 23% increase in space-time yield vs. batch processes

Enzymatic Boc Protection

Emerging biocatalytic methods using Candida antarctica lipase B:

- Achieve 98% conversion in aqueous media

- Eliminate need for DMAP catalyst

- Reduce Boc anhydride usage by 40%

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(hydroxymethyl)-3-methoxycyclobutylcarbamate can undergo several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups into the molecule.

Scientific Research Applications

Tert-butyl 1-(hydroxymethyl)-3-methoxycyclobutylcarbamate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-(hydroxymethyl)-3-methoxycyclobutylcarbamate involves its interaction with specific molecular targets and pathways The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes

Comparison with Similar Compounds

Research Findings and Implications

- Substituent Effects : Methoxy groups on aromatic systems (e.g., 9m) correlate with moderate yields (82%) and lower melting points (120°C), while nitro groups (10a) reduce yields (55%) but increase melting points (190°C) due to enhanced crystallinity .

- Ring Size Impact : Cyclobutane’s reduced strain vs. cyclopropane may improve metabolic stability in vivo, a critical factor in drug design.

- Synthetic Challenges : The target’s alicyclic structure likely requires more complex synthesis than aromatic analogs, affecting scalability.

Biological Activity

Tert-butyl 1-(hydroxymethyl)-3-methoxycyclobutylcarbamate is an organic compound that has gained attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name : tert-butyl N-[1-(hydroxymethyl)-3-methoxycyclobutyl]carbamate

- Molecular Formula : C₁₁H₂₁N₁O₄

- Molecular Weight : 229.29 g/mol

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

Tert-butyl 1-(hydroxymethyl)-3-methoxycyclobutylcarbamate exhibits biological activity through several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity which can lead to altered metabolic pathways.

- Receptor Binding : It may bind to various receptors in biological systems, influencing physiological responses.

- Chemical Reactivity : The hydroxymethyl group can undergo oxidation, potentially leading to reactive metabolites that might contribute to its biological effects.

Biological Activity

Research indicates that this compound has potential applications in various fields, including:

- Medicinal Chemistry : Investigated for its role as a building block in drug synthesis. Its unique structure allows for modifications that can enhance pharmacological properties.

- Antimicrobial Properties : Preliminary studies suggest possible activity against certain pathogens, although detailed studies are necessary to confirm efficacy and mechanisms .

Case Studies and Research Findings

-

Antimicrobial Activity :

A study evaluated the compound's efficacy against Mycobacterium tuberculosis (Mtb) and found promising results. The compound exhibited an IC50 value ranging from 13 to 22 μM, indicating significant antimicrobial potential when used alone or in combination with other agents . -

Structure-Activity Relationship (SAR) :

Comparative studies have been conducted on similar compounds, analyzing how variations in structure affect biological activity. Tert-butyl substitutions often enhance lipophilicity but may decrease metabolic stability, impacting drug design strategies . -

Pharmacokinetics :

Investigations into the pharmacokinetic properties of tert-butyl derivatives revealed that modifications in structure can lead to improved absorption and distribution profiles, making them more suitable for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.